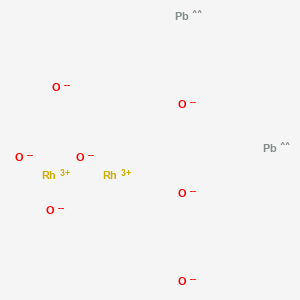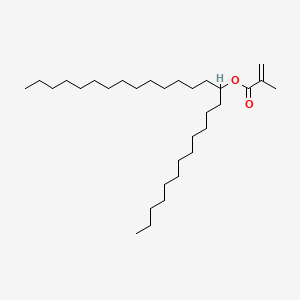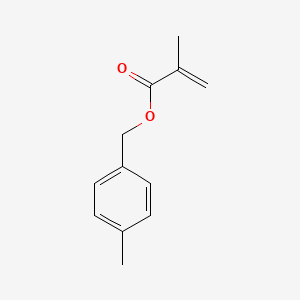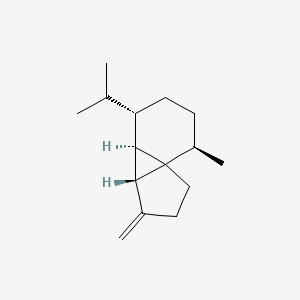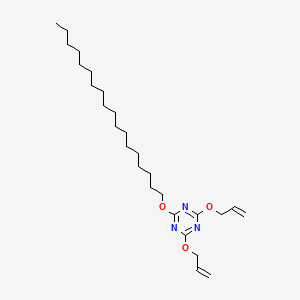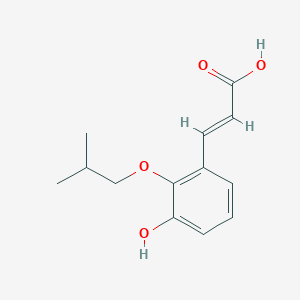
Diisopropyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl dodecanedioate is an organic compound with the molecular formula C18H34O4This compound is primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Diisopropyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .
Análisis De Reacciones Químicas
Diisopropyl dodecanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isopropanol.
Aplicaciones Científicas De Investigación
Diisopropyl dodecanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of lubricants, plasticizers, and coatings
Mecanismo De Acción
The mechanism of action of diisopropyl dodecanedioate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release dodecanedioic acid, which can then participate in metabolic pathways. The ester itself can also interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Diisopropyl dodecanedioate can be compared with other similar compounds, such as:
Diethyl dodecanedioate: Similar ester with ethyl groups instead of isopropyl groups.
Dimethyl dodecanedioate: Another ester with methyl groups.
Dodecanedioic acid: The parent diacid from which this compound is derived.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different alkyl groups attached to the ester functional group.
Propiedades
Número CAS |
61635-55-0 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
dipropan-2-yl dodecanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)21-17(19)13-11-9-7-5-6-8-10-12-14-18(20)22-16(3)4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
VDAKTNSFAPXQKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCCCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


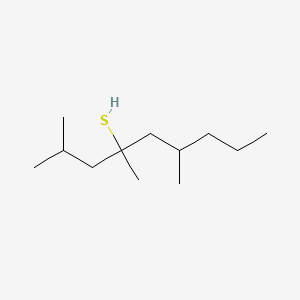
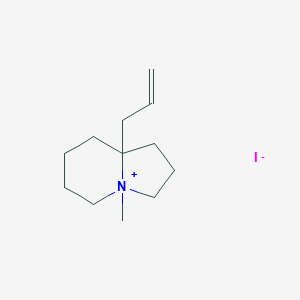
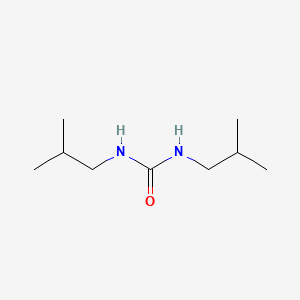

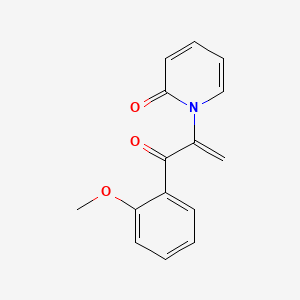
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
